molecular formula C8H7Cl B073493 Benzene, (2-chloroethenyl)- CAS No. 1331-28-8

Benzene, (2-chloroethenyl)-

Cat. No. B073493
CAS RN: 1331-28-8
M. Wt: 138.59 g/mol
InChI Key: SBYMUDUGTIKLCR-UHFFFAOYSA-N
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Description

“Benzene, (2-chloroethenyl)-” is a chemical compound with the formula C8H7Cl . It is also known by other names such as Styrene, β-chloro-; β-Chlorostyrene; 1-Chloro-2-phenylethene; ω-Chloro styrene; 2-Chloro-1-phenylethene; 2-Chloroethenyl]benzene; (2-chlorovinyl)benzene . The molecular weight of this compound is 138.594 .


Molecular Structure Analysis

The molecular structure of “Benzene, (2-chloroethenyl)-” is available as a 2D Mol file or as a computed 3D SD file . The structure of benzene is a hexagonal, planar ring of carbons with alternating single and double bonds . This structure is a combination of two structurally and energetically equivalent resonance forms representing the continuous cyclic conjugation of the double bonds .


Physical And Chemical Properties Analysis

“Benzene, (2-chloroethenyl)-” belongs to the family of aromatic hydrocarbons which are nonpolar molecules and are usually colorless liquids or solids with a characteristic aroma . Benzene being non-polar is immiscible with water but is readily miscible with organic solvents . Upon combustion of benzene, a sooty flame is produced .

properties

IUPAC Name

2-chloroethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl/c9-7-6-8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYMUDUGTIKLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859510
Record name Benzene, chloroethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, (2-chloroethenyl)-

CAS RN

622-25-3, 1331-28-8
Record name β-Chlorostyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, chloroethenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, chloroethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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